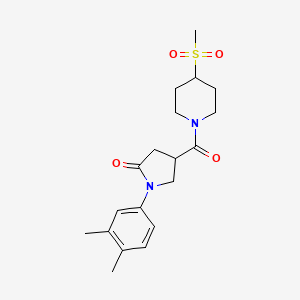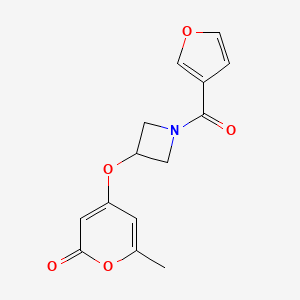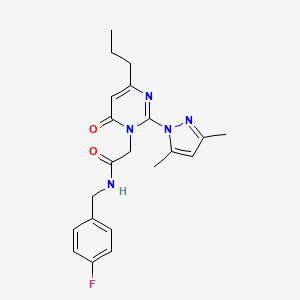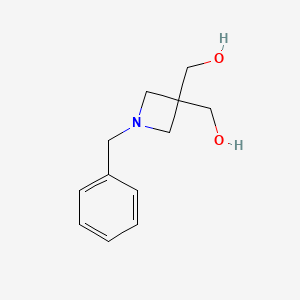![molecular formula C20H17FN6O2 B2493696 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine CAS No. 1105233-73-5](/img/structure/B2493696.png)
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions, starting from specific precursors to achieve the desired structural framework. For instance, compounds similar to the target molecule have been synthesized through reactions that involve nucleophilic substitution, condensation, and cyclization steps to introduce various functional groups and achieve the complex pyrazolo[3,4-d]pyrimidine core structure. These methodologies highlight the synthetic versatility and complexity involved in constructing such molecules (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound, is characterized by X-ray diffraction techniques to determine the crystal and molecular structure. These analyses reveal the arrangement of atoms, the planarity or non-planarity of the rings, and the overall geometry of the molecule, providing insight into its three-dimensional conformation and potential intermolecular interactions. Studies have demonstrated how the arrangement of substituents around the core structure influences the molecular geometry and potential biological activity (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving the target molecule primarily focus on its functionalization and modification to explore its chemical properties and reactivity. These reactions include, but are not limited to, N-alkylation, amide formation, and the introduction of various substituents through electrophilic or nucleophilic substitution reactions. Such modifications are essential for understanding the chemical behavior of these compounds and for tailoring their properties for specific applications or biological activities (Chern et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems or during chemical processes. Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to characterize these compounds and ascertain their purity and identity (Gil et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, potential biological activity, and interaction with various biomolecules, are determined through both theoretical studies, such as docking studies, and empirical methods, such as in vitro assays. These analyses help in understanding the mechanism of action, potential therapeutic targets, and the effect of structural modifications on activity (Balaraju et al., 2019).
Scientific Research Applications
Pharmacological and Metabolic Insights
Arylpiperazine derivatives have shown clinical application in the treatment of depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have a variety of effects related to serotonin receptors and other neurotransmitter receptors. Despite their use, some metabolites are still unexplored and have been utilized uncontrolled as designer drugs. The review by Caccia emphasizes the importance of understanding the physiological and pathological factors affecting the metabolism and pharmacological actions of these derivatives (Caccia, 2007).
DNA Binding and Radioprotective Properties
Hoechst 33258, a synthetic dye and an N-methyl piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. Hoechst derivatives are extensively used in various biological research areas, including plant cell biology, chromosome and nuclear staining, and analysis of nuclear DNA content. Moreover, these derivatives are also utilized as radioprotectors and topoisomerase inhibitors, showing the versatile applications of piperazine derivatives in biological research and drug design (Issar & Kakkar, 2013).
Piperazine Derivatives in Drug Design
The significance of piperazine, a six-membered nitrogen-containing heterocycle, in the rational design of drugs cannot be overstated. Piperazine is present in a variety of well-known drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral properties. Research by Rathi et al. highlights the potential of piperazine-based molecules and suggests that slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This review underscores the importance of piperazine as a versatile building block in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Therapeutic Use and Pharmacokinetics
The piperazine derivatives have been emphasized for their therapeutic applications, with a focus on the pharmacokinetic parameters of new systemic fluoroquinolones, showcasing the importance of understanding the drug distribution, metabolism, and elimination processes in the development of pharmaceuticals (Neuman, 1987).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to undergo metabolic transformations in human hepatic microsomal incubations
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as pyrazoline derivatives, have been correlated with behavioral changes, suggesting their neurotoxic potentials .
Cellular Effects
Related compounds have been shown to play a role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Molecular Mechanism
Similar compounds have been found to form extended H-bonded chains through their amide, amine, and pyrimidine groups .
Temporal Effects in Laboratory Settings
Related compounds have been found to inhibit both PARP1 catalytic activity and breast cancer cell viability .
Dosage Effects in Animal Models
Related compounds have been correlated with behavioral changes, suggesting their neurotoxic potentials .
Metabolic Pathways
Similar compounds, such as benzimidazoles, are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds, such as ENT1 and ENT2, are known to transport purine and pyrimidine nucleosides .
Subcellular Localization
Related compounds have been correlated with behavioral changes, suggesting their neurotoxic potentials .
properties
IUPAC Name |
[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-14-3-5-15(6-4-14)27-19-16(12-24-27)18(22-13-23-19)25-7-9-26(10-8-25)20(28)17-2-1-11-29-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCNRZMRHPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)



![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)
![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)
![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

